molecular formula C9H16FNO2 B13362856 Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B13362856
M. Wt: 189.23 g/mol
InChI Key: APHDAVCXISSMNJ-IONNQARKSA-N
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Description

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative with stereochemical specificity at the 3S and 4S positions. Its structure features an ethyl group at the 4-position and a fluorine atom at the 3-position, combined with an ester functional group.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-3-7-5-11-6-9(7,10)8(12)13-4-2/h7,11H,3-6H2,1-2H3/t7-,9+/m0/s1

InChI Key

APHDAVCXISSMNJ-IONNQARKSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@]1(C(=O)OCC)F

Canonical SMILES

CCC1CNCC1(C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the stereochemical purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl (3S,4S)-4-ethyl-3-fluoropyrrolidine-3-carboxylate 4-ethyl, 3-fluoro C₉H₁₆FNO₂ 189.23 Not explicitly provided in evidence Potential intermediate for bioactive molecules
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4-CF₃ C₈H₁₃ClF₃NO₂ 255.65 87830-43-1 Higher lipophilicity due to CF₃ group; used in pharmaceutical synthesis
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride 4-methyl C₈H₁₆ClNO₂ 193.67 1260603-24-4 Simpler alkyl substituent; lower steric hindrance
(3S,4S)-1-(2-ethoxyethyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 1-(2-ethoxyethyl), 4-CF₃, carboxylic acid C₁₁H₁₈F₃NO₃ 281.26 1186655-16-2 Enhanced solubility via ethoxyethyl chain; acidic functional group
HPPH (Photochlor) Macrocyclic pyrrolidine derivative with hexyloxyethyl and methyl groups C₃₉H₄₈N₄O₄ 636.8 149402-51-7 Photodynamic therapy agent; accumulates in tumor cells

Key Comparative Analysis

Steric and Electronic Effects
  • Fluorine vs.
  • Ethyl vs.
Solubility and Physicochemical Properties
  • The ethoxyethyl chain in improves aqueous solubility compared to the parent ester in the target compound. However, HPPH exhibits low water solubility, requiring organic solvents like DMSO for formulation.

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